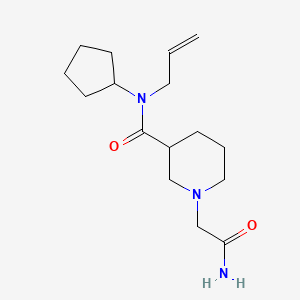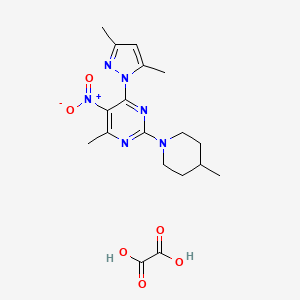![molecular formula C18H20N2O3 B4057398 N-[2-(butan-2-yl)phenyl]-3-methyl-2-nitrobenzamide](/img/structure/B4057398.png)
N-[2-(butan-2-yl)phenyl]-3-methyl-2-nitrobenzamide
Overview
Description
N-[2-(butan-2-yl)phenyl]-3-methyl-2-nitrobenzamide is an organic compound with a complex structure that includes a nitrobenzamide group and a butyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(butan-2-yl)phenyl]-3-methyl-2-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 3-methylbenzoic acid to introduce the nitro group. This is followed by the formation of the amide bond through a reaction with 2-(butan-2-yl)aniline. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(butan-2-yl)phenyl]-3-methyl-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Reduction: 3-methyl-2-aminobenzamide
Substitution: Various halogenated or nitrated derivatives
Hydrolysis: 3-methyl-2-nitrobenzoic acid and 2-(butan-2-yl)aniline
Scientific Research Applications
N-[2-(butan-2-yl)phenyl]-3-methyl-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[2-(butan-2-yl)phenyl]-3-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
N-[2-(butan-2-yl)phenyl]-3-methyl-2-aminobenzamide: Similar structure but with an amine group instead of a nitro group.
N-[2-(butan-2-yl)phenyl]-3-methyl-2-chlorobenzamide: Contains a chlorine atom instead of a nitro group.
N-[2-(butan-2-yl)phenyl]-3-methyl-2-hydroxybenzamide: Features a hydroxyl group in place of the nitro group
Uniqueness
N-[2-(butan-2-yl)phenyl]-3-methyl-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and amide groups allows for diverse chemical transformations and potential interactions with biological targets.
Properties
IUPAC Name |
N-(2-butan-2-ylphenyl)-3-methyl-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-4-12(2)14-9-5-6-11-16(14)19-18(21)15-10-7-8-13(3)17(15)20(22)23/h5-12H,4H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSXHMRCMJOXCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC(=C2[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-thienylmethyl)methanamine](/img/structure/B4057317.png)
![1-(2-chlorobenzyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4057325.png)

![5,6-DIMETHYL 7-(5-BROMO-2-HYDROXYPHENYL)-2-OXO-2H,3H,7H-THIOPYRANO[2,3-D][1,3]THIAZOLE-5,6-DICARBOXYLATE](/img/structure/B4057342.png)
![2-cyclohexyl-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B4057344.png)


![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B4057373.png)
![2-[3-(4-methoxyphenyl)-3-phenylpropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4057380.png)
![methyl 11-(6-chloro-1,3-benzodioxol-5-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4057388.png)
![5-acetyl-N-allyl-6-methyl-2-oxo-N-[2-(phenylthio)ethyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B4057392.png)
![methyl phenyl[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate](/img/structure/B4057393.png)

![5-methyl-3-[(4-nitrobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4057407.png)
